molecular formula C23H24N4O B7708132 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide

Cat. No.: B7708132
M. Wt: 372.5 g/mol
InChI Key: JWQYVXJNVPVOQS-UHFFFAOYSA-N
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Description

“N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide” is a complex organic compound that contains a pyrazolo[3,4-b]quinoline core, which is a bicyclic system composed of a pyrazole and a quinoline fragment . The molecule also contains an isobutyl group, a methyl group, and a benzamide group.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide involves the inhibition of this compound, which is a key regulator of the cell cycle. By inhibiting this compound, this compound prevents the proliferation of cancer cells and induces cell cycle arrest. It also promotes apoptosis, which is programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide in lab experiments include its selectivity towards this compound, its potential use in the treatment of various types of cancer and neurodegenerative diseases, and its anti-inflammatory effects. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the use of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide in scientific research. These include further studies to determine its safety and efficacy, the development of new derivatives with improved selectivity and potency, and the investigation of its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the use of this compound in other areas of research, such as inflammation and immunology, should be explored.
In conclusion, this compound is a promising compound for scientific research due to its potential use in the treatment of cancer and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions should be further investigated to determine its full potential in scientific research.

Synthesis Methods

The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide involves a multi-step process, which includes the reaction of 2,4-dichloro-5-methylbenzoic acid with 2-amino-4-isobutyl-6-methylpyrazolo[3,4-b]quinoline, followed by the reaction with 4-methylaminobenzoyl chloride. The final product is obtained after purification and isolation.

Scientific Research Applications

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide has been extensively studied for its potential use in scientific research. This compound has shown promising results in the treatment of various types of cancer, including breast cancer, melanoma, and glioblastoma. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Properties

IUPAC Name

4-methyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-14(2)13-27-22-19(12-18-11-16(4)7-10-20(18)24-22)21(26-27)25-23(28)17-8-5-15(3)6-9-17/h5-12,14H,13H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQYVXJNVPVOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN(C3=C2C=C4C=C(C=CC4=N3)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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